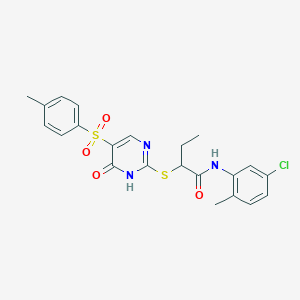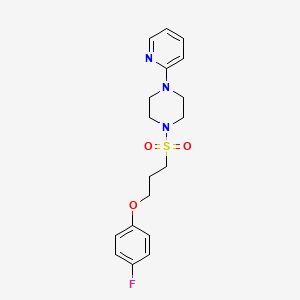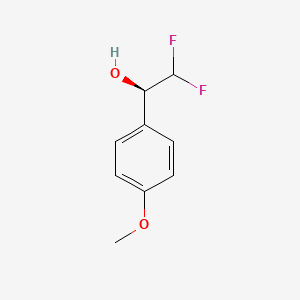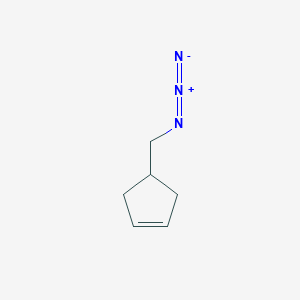
2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione, also known as CCSD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. CCSD is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process that involves the use of several reagents.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress and damage to cells. 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has been shown to induce apoptosis in cancer cells, which suggests that it may be a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has been shown to have several biochemical and physiological effects, including the ability to induce oxidative stress and damage to cells. 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is its ability to act as a fluorescent probe for the detection of metal ions, which makes it a valuable tool for researchers studying metal ion homeostasis. However, one limitation of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione, including further investigation of its potential as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the growth of cancer cells. Additionally, research on the potential toxicity of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione and its effects on cells and tissues is needed to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione involves several steps that require the use of various reagents, including cyclohexanone, sulfur, and sodium hydroxide. The process begins with the oxidation of cyclohexanone to form cyclohexanone oxime, which is then treated with sulfur to form the corresponding thioamide. The thioamide is then oxidized to form the desired 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione product.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is its use as a fluorescent probe for the detection of metal ions. 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has also been investigated for its potential use as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYILXJXVVVLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)
![Methyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2898973.png)

![N-(4-fluorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2898975.png)

![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2898982.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2898986.png)
